

Technical Guide: Solubility Profiling of (4-Pyrazol-1-ylphenyl)methanamine Sulfate

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Compound of Interest

Compound Name:	(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
CAS No.:	1158353-54-8
Cat. No.:	B1373570

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CAS: 1158353-54-8 (2:1 Salt Stoichiometry) | Class: Aryl Pyrazole / Benzylamine Salt

Executive Summary & Compound Analysis

(4-Pyrazol-1-ylphenyl)methanamine sulfate is a salt form designed to overcome the inherent lipophilicity of its parent free base. Structurally, it consists of a basic benzylamine moiety attached to a phenyl-pyrazole core. The sulfate counterion (typically in a 2:1 amine-to-sulfate stoichiometry for this class) introduces ionic character, fundamentally altering the thermodynamics of dissolution compared to the free base.

- Primary Application: Kinase inhibitor intermediates, fragment-based drug discovery (FBDD) libraries.
- Solubility Profile: High in DMSO (Dipole-Dipole driven); Moderate-to-High in Water (Ion-Dipole driven), strictly pH-dependent.

Physicochemical Context

Property	Value / Characteristic	Implication for Solubility
Molecular Formula		2:1 stoichiometry increases lattice energy compared to 1:1 salts.
MW (Salt)	~444.5 g/mol	Moderate MW facilitates diffusion.
pKa (Conj. Acid)	~9.3 (Benzylamine N)	Critical: Remains ionized only at pH < 8.0.
LogP (Free Base)	~1.1 - 1.5	Free base is lipophilic; salt form is required for aqueous assays.

Solubility in Water: The Ion-Dipole Mechanism

Water solubility for this compound is driven by the hydration energy of the ammonium cation () and the sulfate anion (). Unlike the free base, which relies on weak H-bonding, the salt dissociates into charged species that are stabilized by water's high dielectric constant ().

Critical Constraints

- pH Sensitivity (The "Crash-Out" Risk): The solubility is dictated by the Henderson-Hasselbalch equation. If the pH of the aqueous buffer rises above 8.0 (approaching the pKa of ~9.3), the equilibrium shifts toward the free base.
 - Result: The neutral free base precipitates (crashes out), causing false negatives in bioassays.
 - Rule: Always maintain aqueous buffers at pH 5.0–7.4.

- Common Ion Effect: Avoid dissolving this compound in buffers containing high concentrations of other sulfates (e.g., high molarity), as this can depress solubility via the common ion effect.

Expected Solubility Range

- Water (deionized): > 20 mg/mL (Stable)
- PBS (pH 7.4): ~10–15 mg/mL (Metastable due to ionic strength)

Solubility in DMSO: The Universal Solvent

Dimethyl sulfoxide (DMSO) acts as a Lewis base. It dissolves the sulfate salt by disrupting the crystal lattice through strong dipole-dipole interactions and specific solvation of the cationic ammonium group.

Why DMSO is Superior for Stock Solutions

- Aprotic Nature: DMSO prevents proton exchange, maintaining the chemical stability of the amine.
- High Boiling Point: Negligible evaporation ensures concentration accuracy over long storage periods.^[1]
- Cryoprotection: DMSO stocks can be frozen (-20°C) without precipitating the salt, unlike aqueous solutions which may crystallize upon thawing.

Expected Solubility Range

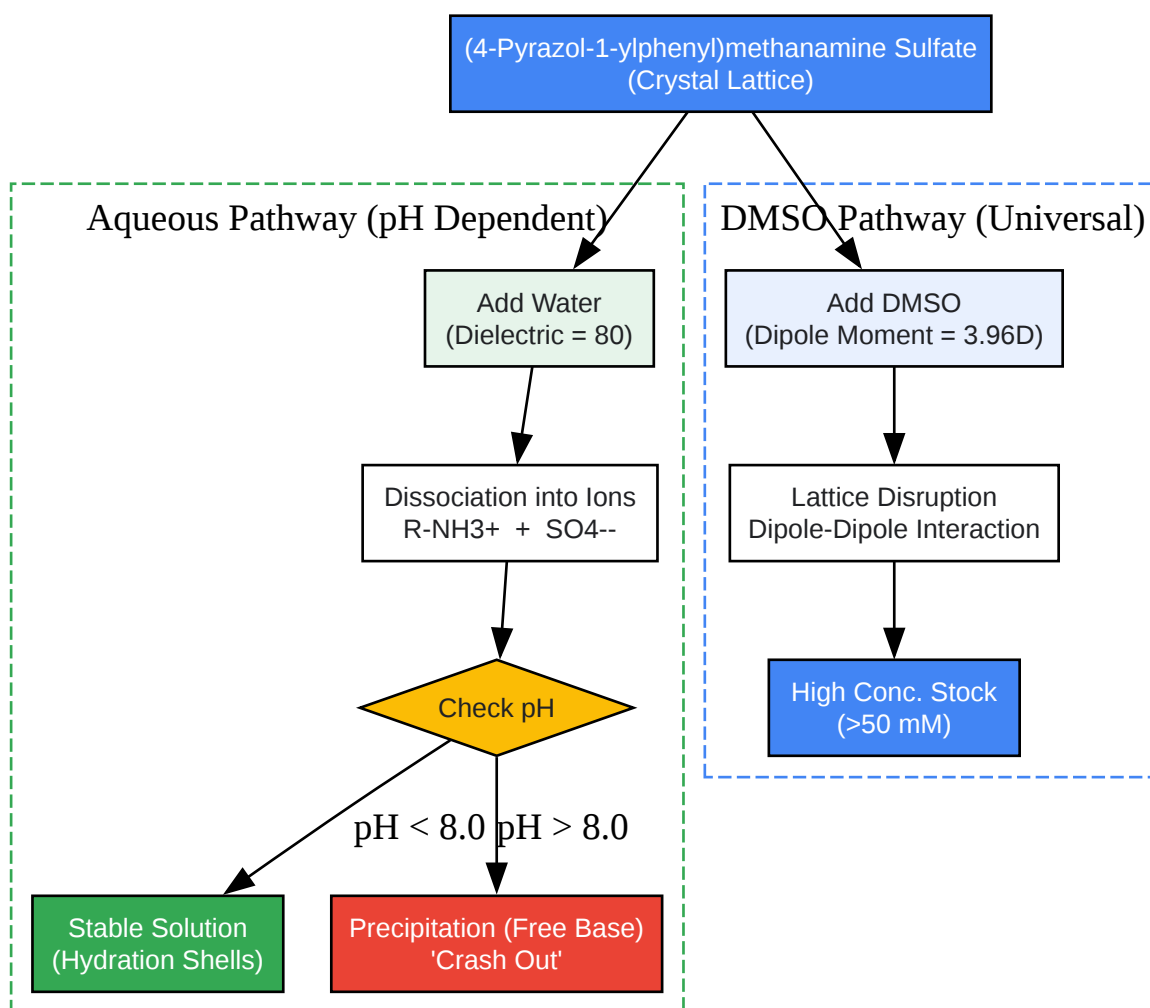
- DMSO (Anhydrous): > 50 mg/mL (Often up to 100 mg/mL)

Comparative Analysis: Water vs. DMSO^[2]

Feature	Water (Aqueous Buffer)	DMSO (Anhydrous)
Solubility Limit	Moderate (~20 mg/mL)	High (> 50 mg/mL)
Dissolution Rate	Slow (requires vortexing/sonication)	Fast (often instant)
Stability (25°C)	Low (< 24 hours). Hydrolysis/Oxidation risk.	High (> 6 months). Inert environment.
Freeze-Thaw	Risk: Crystal growth/Precipitation.	Safe: Amorphous glass formation.
Assay Suitability	Direct use (immediate).	Stock solution (dilute <1% in assay).
Mechanism	Ion-Dipole Hydration	Dipole-Dipole & Lattice Disruption

Mechanistic Visualization

The following diagram illustrates the divergent solvation pathways and the critical "pH Trap" in aqueous media.



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Figure 1: Solvation thermodynamics. Note the critical pH checkpoint in the aqueous pathway, which is absent in DMSO.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

- Calculate Mass:
 - Target Conc: 50 mM
 - Volume: 10 mL

- MW: 444.5 g/mol (Assuming 2:1 salt)
- Mass Required:
.
- Weighing: Weigh ~222.3 mg of the sulfate salt into a chemically resistant glass vial (amber preferred).
- Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥ 99.9%).
 - Note: Do not use "wet" DMSO; water content initiates hydrolysis over time.
- Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 2 minutes (monitor temperature to keep < 30°C).
- Storage: Aliquot into 500 µL tubes. Store at -20°C.

Protocol B: Aqueous Solubility Limit Test (Step-Up Method)

Objective: Determine the exact solubility limit in your specific assay buffer.

- Preparation: Prepare 1 mL of your target buffer (e.g., PBS pH 7.4).
- Initial Addition: Add compound to reach 5 mg/mL. Vortex for 1 minute.
- Visual Inspection:
 - Clear? Proceed to step 4.
 - Cloudy? Solubility is < 5 mg/mL.[2] Stop.
- Step-Up: Add compound to increase concentration by 5 mg/mL increments (10, 15, 20...).
- Equilibration: Between steps, vortex and let sit for 5 minutes.
- Endpoint: The concentration where particulates persist after 10 minutes is the Saturation Point.

- Validation: Centrifuge the saturated solution (10,000 x g, 5 min), analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration.

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